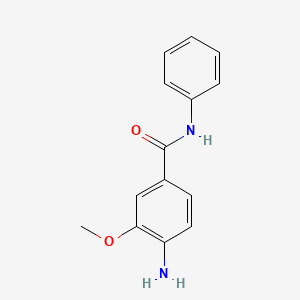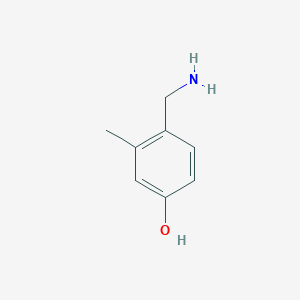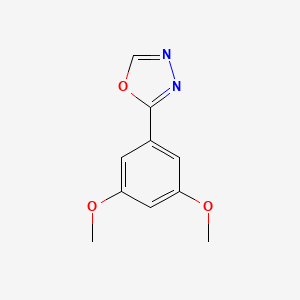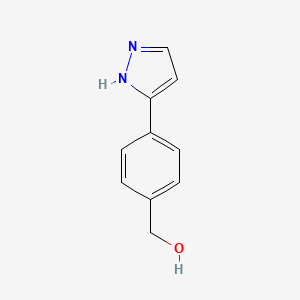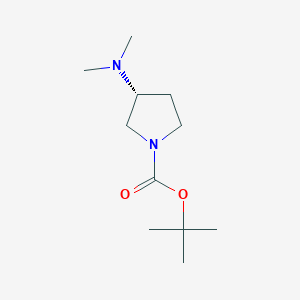
(R)-1-Boc-3-(dimethylamino)pyrrolidine
Vue d'ensemble
Description
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a chemical compound with the IUPAC name N,N-dimethylpyrrolidin-3-amine . It is a clear colorless to yellow liquid and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “®-1-Boc-3-(dimethylamino)pyrrolidine” is C6H14N2 . The molecular weight is 114.19 . The SMILES string is CN©C1CCNC1 .
Physical And Chemical Properties Analysis
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a clear colorless to yellow liquid . It has a specific optical rotation of +12° to +16° (20°C, 589 nm) (c=1, ethanol) . The boiling point is 166 °C/760 mmHg and the density is 0.899 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis and Imaging
A notable application of derivatives related to "(R)-1-Boc-3-(dimethylamino)pyrrolidine" is in the synthesis of PET ligands for imaging. For instance, a synthesis route was developed for a highly selective CRF1 antagonist as a potential PET ligand, demonstrating the utility of such derivatives in medical imaging, particularly for brain studies (Kumar et al., 2003).
Chemical Reactions and Ligand Effects
Research on the effect of ligand structure on chemical reactions, such as the enantioselective deprotonation of N-Boc-pyrrolidine, highlights the importance of structural variations in chemical synthesis and the development of new chiral compounds (Wiberg & Bailey, 2000).
Drug-Likeness and Anti-proliferative Activity
In the realm of drug discovery, derivatives have been synthesized with significant anti-proliferative activities against cancer cells, showcasing the potential of these compounds in the development of new anticancer agents (Ince et al., 2020).
Enhanced Imaging Techniques
The development of an "enhanced PET"-based fluorescent probe with ultrasensitivity for imaging in cancer cells exemplifies the innovative use of these derivatives in improving diagnostic imaging techniques (Zhu et al., 2014).
Protein-Protein Interaction Inhibition
These derivatives have been studied for their ability to inhibit protein-protein interactions within the PRC2 complex through EED binding, indicating their potential in targeted cancer therapies (Curtin et al., 2017).
Photophysical Properties and Dual Emission
Research into the photophysical properties and dual emission of complexes containing these derivatives underscores their potential in the development of new materials for optical applications (Salassa et al., 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFNSBHMEVBTNR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679411 | |
| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(dimethylamino)pyrrolidine | |
CAS RN |
1004538-33-3 | |
| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



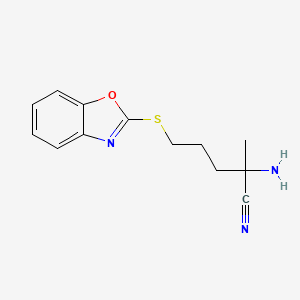
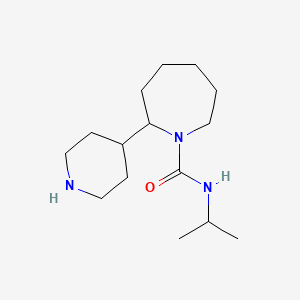
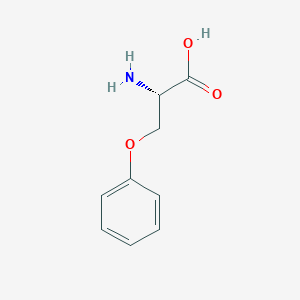
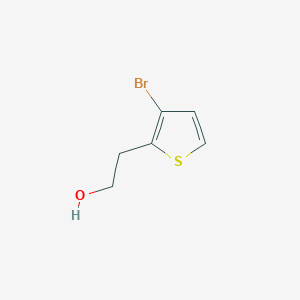
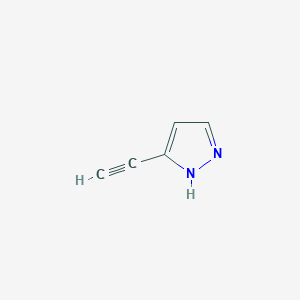

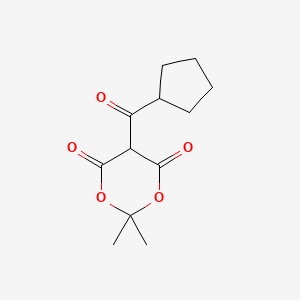
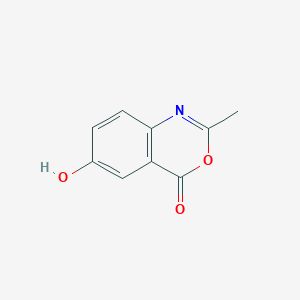
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
